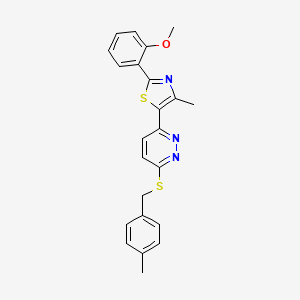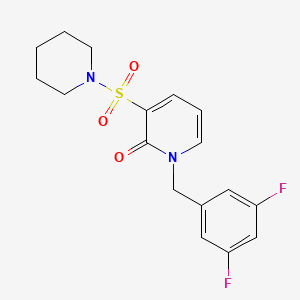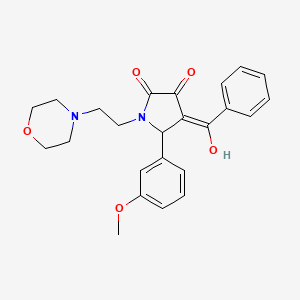
2-(2-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-4-methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
CNS Penetration and Serotonin Receptor Antagonism
One study discusses a structurally novel series of selective serotonin-3 receptor antagonists, including 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which effectively penetrates the blood-brain barrier and could be a valuable pharmacological tool for both in vitro and in vivo studies of this class of compounds (Rosen et al., 1990).
Antimicrobial and Antifungal Activity
Several studies have explored the antimicrobial and antifungal properties of thiazole derivatives. For example, novel thiazoles derivatives containing methoxy-napthyl moiety showed significant antibacterial activity, indicating their potential use in treating bacterial infections (Prasad & Nayak, 2016). Another study synthesized Schiff bases derived from thiazoles, which also exhibited antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Cytotoxic Activity Against Cancer Cell Lines
Compounds with thiazole scaffolds, like 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, have been tested for their cytotoxicity against human cancer cell lines, showing potential as inhibitors against certain cancer cells (Ding et al., 2012).
Antibacterial and Anticancer Properties
Thiazole derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, and some also exhibit cytotoxic activities against various cancer cell lines, indicating their dual therapeutic potential (Al-Mutabagani et al., 2021).
Metabolism and Toxicity Studies
Studies on the metabolism of certain thiazoles have provided insights into their potential toxicity and metabolic pathways. For example, the metabolism of thiazoles like 2-(p-methoxyphenyl)-4-methylthiazole has been examined in mice, identifying potential toxic metabolites (Mizutani et al., 1994).
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS2/c1-15-8-10-17(11-9-15)14-28-21-13-12-19(25-26-21)22-16(2)24-23(29-22)18-6-4-5-7-20(18)27-3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFNVXBVNCRMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B2441464.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)


![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)
